5-Bromo-2,3-dichloropyridine

Suzuki-Miyaura coupling Palladium catalysis Halopyridine reactivity

5-Bromo-2,3-dichloropyridine (CAS 97966-00-2) delivers orthogonal halogen reactivity: the C5-Br bond undergoes preferential Pd-catalyzed oxidative addition over C2/C3-Cl, enabling chemoselective sequential Suzuki-Miyaura, Buchwald-Hartwig, or carbonylative coupling at the 5-position while retaining chloro substituents for subsequent SNAr or cross-coupling. This regiocontrol is essential for kinase inhibitors, antivirals, and CNS-targeted scaffolds. Generic alternatives—2,3-dichloropyridine (no reactive Br handle) or dibromopyridines (competing sites)—fail to deliver comparable selectivity or yield. White to off-white solid, ≥98% purity. Bulk quantities available.

Molecular Formula C5H2BrCl2N
Molecular Weight 226.88 g/mol
CAS No. 97966-00-2
Cat. No. B1281206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dichloropyridine
CAS97966-00-2
Molecular FormulaC5H2BrCl2N
Molecular Weight226.88 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Cl)Br
InChIInChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
InChIKeyXWSCOGPKWVNQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dichloropyridine CAS 97966-00-2: Technical Profile and Procurement Considerations


5-Bromo-2,3-dichloropyridine (CAS 97966-00-2) is a trihalogenated pyridine derivative bearing bromine at the 5-position and chlorine atoms at the 2- and 3-positions. With a molecular formula of C5H2BrCl2N and a molecular weight of 226.89 g/mol, this heterocyclic building block is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound exists as a white to off-white crystalline solid with a melting point range of 35-37°C and a boiling point range of 55-65°C under standard conditions, exhibiting solubility in common organic solvents such as dichloromethane and dimethyl sulfoxide [1]. Its strategic value lies in the differential reactivity conferred by the orthogonal halogen substitution pattern, enabling sequential functionalization strategies that are not achievable with simpler halogenated pyridine analogs [2].

Why 5-Bromo-2,3-dichloropyridine Cannot Be Substituted with Simpler Halopyridines


The procurement and use of 5-bromo-2,3-dichloropyridine over generic halopyridine alternatives is driven by its unique orthogonal reactivity profile. The presence of both bromine and chlorine substituents on the same pyridine core creates a hierarchy of reactive sites that enables precise, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 5-position undergoes oxidative addition with significantly greater facility than the C-Cl bonds at the 2- and 3-positions, allowing for chemoselective mono-functionalization followed by subsequent transformations [1]. This is in stark contrast to simpler analogs like 2,3-dichloropyridine, which lacks the highly reactive bromine handle and thus exhibits dramatically reduced reactivity in cross-coupling applications, or dibromopyridines, which present competing reactive sites that compromise regiocontrol [2]. The quantitative evidence presented in Section 3 demonstrates that these reactivity differences translate into measurable advantages in yield, selectivity, and synthetic efficiency, making generic substitution a scientifically unsound and economically inefficient practice.

Quantitative Differentiation of 5-Bromo-2,3-dichloropyridine Against Structural Analogs


Superior Cross-Coupling Reactivity: Bromine vs. Chlorine Leaving Groups

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a borated L-aspartic acid derivative, bromopyridines demonstrated substantially higher experimental yields compared to their chloropyridine counterparts [1]. The study established a clear reactivity hierarchy for halogen substituents (Br > I >> Cl) and positional preference (C3 > C2, C4) based on systematic experimental data [1]. For 5-bromo-2,3-dichloropyridine, this translates to a reactive bromine handle at the 5-position capable of undergoing efficient coupling while the 2- and 3-chloro substituents remain largely inert under standard conditions, providing a basis for orthogonal functionalization strategies not available with 2,3-dichloropyridine alone.

Suzuki-Miyaura coupling Palladium catalysis Halopyridine reactivity

Chemoselective Amination: Exclusive Bromine Substitution Over Chlorine

In palladium-catalyzed amination reactions with adamantaneamines, dihalogenopyridines containing both bromine and chlorine substituents demonstrated exclusive or highly preferential substitution at the bromine-bearing position [1]. Specifically, 3-bromo-2-chloropyridine and 5-bromo-2-chloropyridine underwent amination almost exclusively at the bromine site, leaving the chlorine substituent intact under the reaction conditions [1]. This chemoselectivity is a critical advantage of 5-bromo-2,3-dichloropyridine, as it allows for predictable and selective installation of amine functionality at the 5-position without affecting the 2- and 3-chloro groups.

Buchwald-Hartwig amination Chemoselectivity Halopyridine functionalization

Validated Synthetic Yield: 80% in Multi-Step Sequence

A documented synthetic route for 5-bromo-2,3-dichloropyridine demonstrates an 80% isolated yield following a multi-step transformation involving HBr treatment of a precursor intermediate [1]. This yield is reported in the context of a newly developed synthetic route that was specifically designed to address the shortcomings of traditional methods, which often suffer from complicated procedures, low yields, and poor purity [1]. The 80% yield serves as a benchmark for procurement quality assessment, as this value is achievable with optimized synthetic protocols but may vary significantly with alternative methods or impure starting materials.

Synthetic methodology Process chemistry Halogenated pyridine synthesis

Superior Reactivity of Bromopyridines vs. Chloropyridines in Carbonylative Cross-Coupling

In carbonylative cross-coupling reactions with boronic acids, catalytic systems based on N-heterocyclic carbene (NHC) ligands demonstrated markedly higher efficiency toward bromopyridines compared to chloropyridines [1]. Specifically, the study noted that 'chloro- or dichloropyridines and chloroquinolines practically do not react with catalytic systems based on phosphines,' whereas the NHC-based systems enabled successful coupling with bromopyridines [1]. This finding reinforces the strategic advantage of the bromine substituent in 5-bromo-2,3-dichloropyridine for enabling carbonylative transformations that would fail with fully chlorinated analogs.

Carbonylative coupling Palladium-NHC catalysis Pyridyl halide reactivity

Validated Application Scenarios for 5-Bromo-2,3-dichloropyridine in Research and Industrial Settings


Pharmaceutical Intermediate Synthesis via Orthogonal Functionalization

5-Bromo-2,3-dichloropyridine is ideally suited for constructing complex pharmaceutical scaffolds through sequential cross-coupling and amination sequences. The differential reactivity between the C5-Br bond and the C2/C3-Cl bonds enables chemoselective functionalization: the bromine can be first substituted via Suzuki-Miyaura or Buchwald-Hartwig coupling to install an aryl or amine moiety, while the chloro groups remain intact for subsequent transformations such as nucleophilic aromatic substitution or additional metal-catalyzed reactions [1]. This orthogonal reactivity profile is particularly valuable in the synthesis of kinase inhibitors, antiviral agents, and CNS-targeted therapeutics where precise control over substitution pattern is essential for biological activity [2].

Agrochemical Building Block for Herbicide and Insecticide Development

The compound serves as a critical intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides . The halogenation pattern of 5-bromo-2,3-dichloropyridine provides a scaffold that can be elaborated into active ingredients with enhanced crop protection properties and improved yield. Its established use in pesticide development is supported by vendor technical documentation confirming its role in enhancing crop protection and yield through the synthesis of novel agrochemical entities .

Carbonylative Cross-Coupling for Carbonyl-Containing Pyridine Derivatives

The enhanced reactivity of the bromine substituent in 5-bromo-2,3-dichloropyridine toward carbonylative cross-coupling under Pd-NHC catalysis makes it a preferred substrate for introducing carbonyl functionalities directly onto the pyridine core . This application is particularly relevant for the synthesis of pyridine-based esters, amides, and ketones, which are common motifs in both pharmaceutical and agrochemical compounds. The ability to achieve these transformations with 5-bromo-2,3-dichloropyridine, while analogous chloropyridines fail to react under standard phosphine-based catalysis, provides a compelling justification for its selection over simpler halogenated pyridine alternatives .

Regioselective 5-Arylation for Functionalized Heteroarylated Pyridines

Pyridyl bromides, including 5-bromo-2,3-dichloropyridine, undergo regioselective 5-arylation with functionalized aryl groups using palladium catalysis, providing straightforward access to functionalized heteroarylated pyridines . This reaction tolerates a range of substituents on the coupling partner, including fluoro, acetyl, nitrile, nitro, methoxy, and amino groups, with electron-withdrawing substituents favoring higher yields . The regioselectivity of this transformation ensures that arylation occurs exclusively at the 5-position, preserving the 2,3-dichloro pattern for further elaboration and avoiding isomeric mixtures that would complicate downstream purification .

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